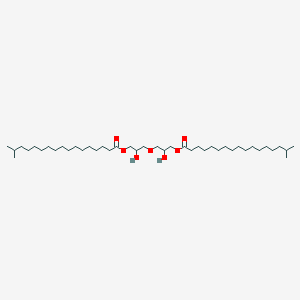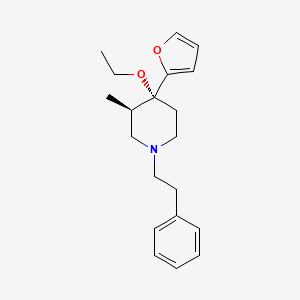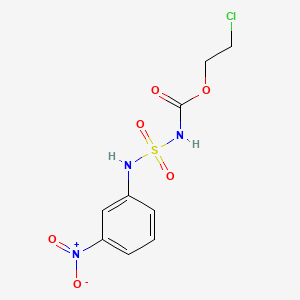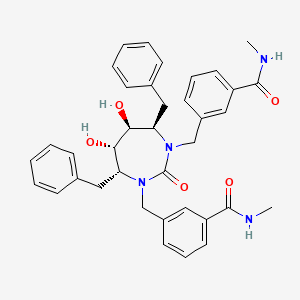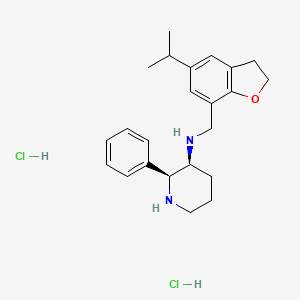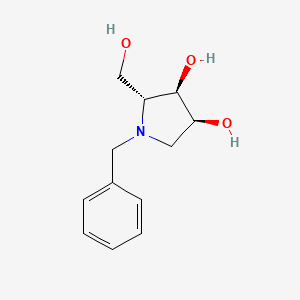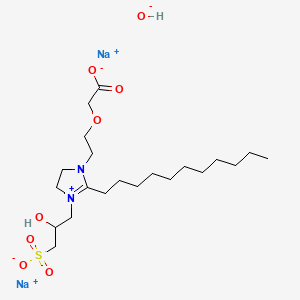
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of various functional groups through substitution reactions. Common reagents used in these reactions include alkyl halides, carboxylic acids, and sulfonic acids. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The imidazolium ring can participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups into the imidazolium ring.
Applications De Recherche Scientifique
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound can act as a biological probe or a drug delivery agent due to its ability to interact with biological molecules.
Medicine: It has potential therapeutic applications, such as antimicrobial and anticancer agents, due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals, surfactants, and ionic liquids.
Mécanisme D'action
The mechanism by which 1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological and chemical activities. For example, it may inhibit enzyme activity by binding to the active site or alter cell membrane properties by interacting with lipid bilayers.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazolium, 1-(2-hydroxyethyl)-3-methyl-: Known for its use in ionic liquids and as a catalyst.
1H-Imidazolium, 1-(2-carboxyethyl)-3-methyl-: Used in biological applications and as a surfactant.
1H-Imidazolium, 1-(2-sulfopropyl)-3-methyl-: Employed in industrial processes and as a stabilizer.
Uniqueness
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields.
Propriétés
Numéro CAS |
70892-78-3 |
|---|---|
Formule moléculaire |
C21H40N2Na2O8S |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
disodium;2-[2-[3-(2-hydroxy-3-sulfonatopropyl)-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]ethoxy]acetate;hydroxide |
InChI |
InChI=1S/C21H40N2O7S.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-20-22(14-15-30-17-21(25)26)12-13-23(20)16-19(24)18-31(27,28)29;;;/h19,24H,2-18H2,1H3,(H-,25,26,27,28,29);;;1H2/q;2*+1;/p-2 |
Clé InChI |
MXXMQMMJMQHOJZ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC1=[N+](CCN1CCOCC(=O)[O-])CC(CS(=O)(=O)[O-])O.[OH-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


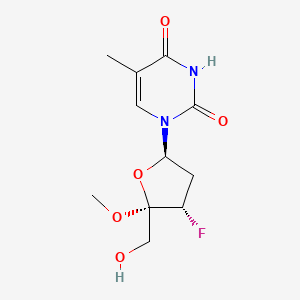
![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)
